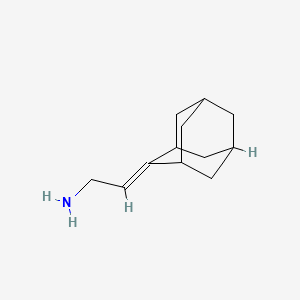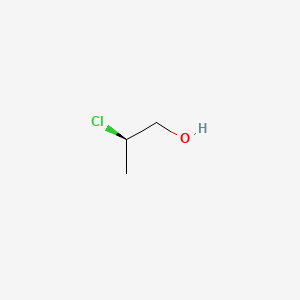
(2-亚氨基-4-氧代-1,3-噻唑烷-5-基)乙酸
描述
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
科学研究应用
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological pathways due to their diverse pharmacological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of catalysts and the use of green chemistry approaches .
生化分析
Biochemical Properties
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme that regulates the cell cycle. (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid acts as an inhibitor of CDK2, thereby modulating cell cycle progression . Additionally, this compound has been shown to interact with inducible nitric oxide synthase (iNOS), inhibiting its activity and reducing the production of nitric oxide, a molecule involved in inflammatory responses .
Cellular Effects
The effects of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation . Furthermore, (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound interacts with iNOS, inhibiting its enzymatic activity and reducing the production of nitric oxide . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid maintains its biological activity, continuously inhibiting CDK2 and iNOS, leading to sustained effects on cell cycle regulation and inflammatory responses . The compound’s stability and activity may be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer activity and anti-inflammatory effects, without significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain biological activity or be further metabolized and excreted from the body . The compound also interacts with cofactors such as NADPH, which are essential for its enzymatic metabolism . The metabolic pathways of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid play a crucial role in determining its pharmacokinetics and overall biological effects.
Transport and Distribution
Within cells and tissues, (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment . Understanding the transport and distribution of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound influences its ability to modulate cellular processes and exert its biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-haloacetic acid under basic conditions, leading to the formation of the thiazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions: (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiazolidines .
相似化合物的比较
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activities.
Thiazolidine-4-one: Known for its antimicrobial and anticancer properties.
Comparison: (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
属性
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXBSJTQXUMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33176-41-9 | |
| Record name | 2-Imino-4-oxythiazolyl-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33176-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 33176-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2MUW96L2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
